N-[4-[3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoylamino]phenyl]-2-fluorobenzamide
Overview
Description
N-[4-[3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoylamino]phenyl]-2-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin ring, a fluorobenzamide group, and a propanoylamino linkage, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoylamino]phenyl]-2-fluorobenzamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This step involves the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions to form the 1,4-benzodioxin ring.
Propanoylation: The benzodioxin ring is then subjected to propanoylation using propanoyl chloride in the presence of a base such as pyridine.
Amidation: The propanoylated benzodioxin is reacted with 4-aminophenyl-2-fluorobenzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-[3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoylamino]phenyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine under hydrogenation conditions.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[4-[3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoylamino]phenyl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[4-[3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoylamino]phenyl]-2-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The benzodioxin ring and fluorobenzamide group are thought to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoylamino]phenyl]-2-chlorobenzamide
- N-[4-[3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoylamino]phenyl]-2-bromobenzamide
- N-[4-[3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoylamino]phenyl]-2-iodobenzamide
Uniqueness
The presence of the fluorine atom in N-[4-[3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoylamino]phenyl]-2-fluorobenzamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoylamino]phenyl]-2-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4/c25-20-6-2-1-5-19(20)24(29)27-17-11-9-16(10-12-17)26-23(28)14-13-18-15-30-21-7-3-4-8-22(21)31-18/h1-12,18H,13-15H2,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDBGPFYVOHEEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCC(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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